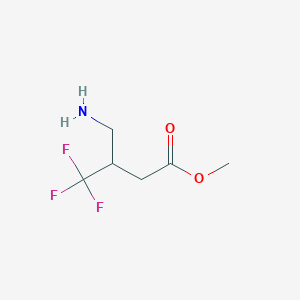
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is an organic compound that features a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions, and a piperazine ring substituted with a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:
Preparation of 3,5-Dimethylcyclohexanone: This can be achieved through the hydrogenation of 3,5-dimethylphenol under high temperature and pressure conditions.
Formation of this compound: The 3,5-dimethylcyclohexanone is then reacted with 2-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(3,5-Dimethylcyclohexyl)-2-ethylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-propylpiperazine
- 1-(3,5-Dimethylcyclohexyl)-2-butylpiperazine
Uniqueness: 1-(3,5-Dimethylcyclohexyl)-2-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group at the 2 position of the piperazine ring may result in different steric and electronic effects, leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
1-(3,5-dimethylcyclohexyl)-2-methylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-10-6-11(2)8-13(7-10)15-5-4-14-9-12(15)3/h10-14H,4-9H2,1-3H3 |
Clave InChI |
ZIHFKVJATPZKCY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)N2CCNCC2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



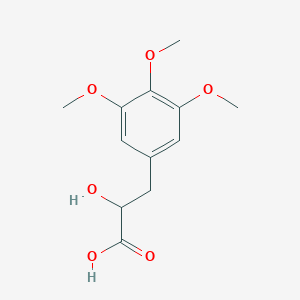
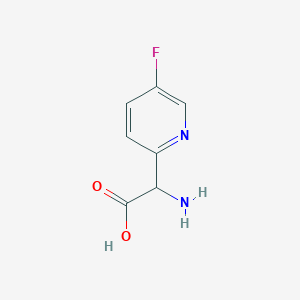
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

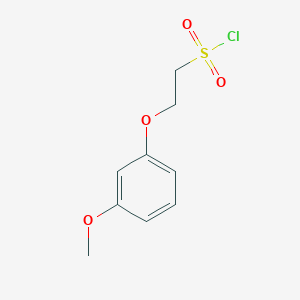
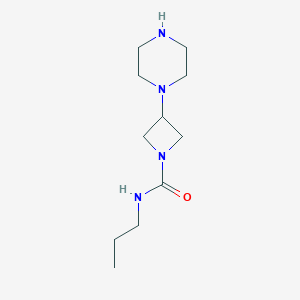
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)




